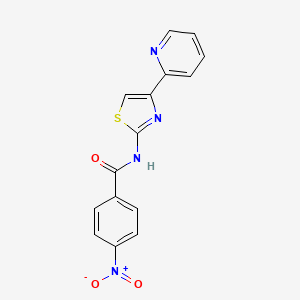
N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-639284 involves several steps, starting with the preparation of the quinoxaline ring The reaction typically involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline coreThe final step includes the acylation of the quinoxaline ring to form the desired 1(2H)-Quinoxalineacetamide derivative .
Chemical Reactions Analysis
WAY-639284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Acylation: The compound can undergo acylation reactions to form various acetamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-639284 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: WAY-639284 is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of WAY-639284 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of abnormal cell growth. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that regulate cell cycle progression and apoptosis .
Comparison with Similar Compounds
WAY-639284 can be compared with other quinoxaline derivatives, such as:
WAY-600: Another quinoxaline derivative with similar biological activities.
WAY-316606: Known for its potential in treating bone-related diseases.
WAY-100635: A selective serotonin receptor antagonist.
Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13Cl2N3O2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-10-4-3-6-12(16(10)18)20-15(23)9-21-8-14(22)19-11-5-1-2-7-13(11)21/h1-7H,8-9H2,(H,19,22)(H,20,23) |
InChI Key |
NNTVITOGWCJGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B10815835.png)
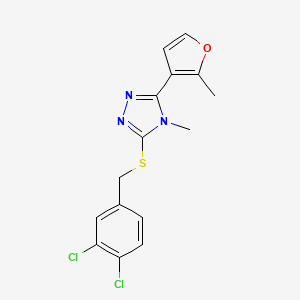
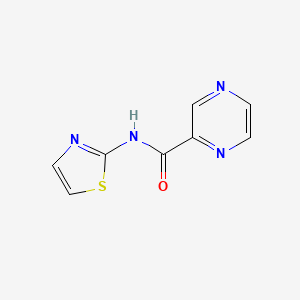
![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)
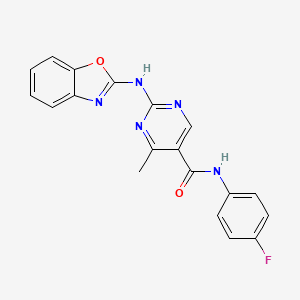
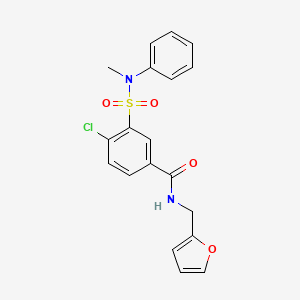

![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)
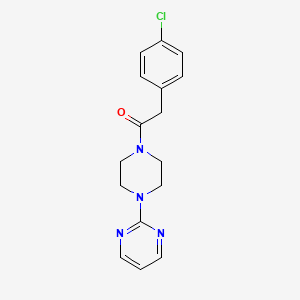
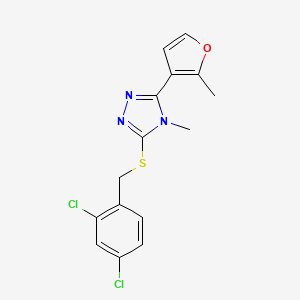
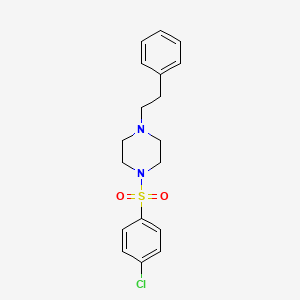
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
